molecular formula C12H13BrO2 B580631 Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate CAS No. 873372-30-6

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate

Cat. No.: B580631
CAS No.: 873372-30-6
M. Wt: 269.138
InChI Key: LOXCTPDCGDIIIJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.138. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Cyclopropane Chemistry

  • Cyclopropane Derivatives Reactivity : Research on methylene- and alkylidenecyclopropane derivatives showcases their highly strained structure, allowing for otherwise unattainable chemical reactivity in synthetic applications. This includes ring-opening reactions, cycloaddition reactions, rearrangements, and polymerization reactions, indicating the potential utility of such compounds in creating complex organic molecules (Pellissier, 2010).

  • Oxyfunctionalization of Activated Methylene Groups : The activation and subsequent oxidation of methylene groups adjacent to cyclopropane rings are critical for the synthesis of carbonylcyclopropanes. This approach meets the requirements of atom economy and avoids unnecessary synthetic stages, highlighting the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).

Potential Applications in Drug Development and Material Science

  • Drug Development : The unique reactivity of cyclopropane-containing compounds, such as those related to methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, suggests potential applications in drug development. Their ability to undergo specific reactions can aid in the synthesis of novel pharmaceuticals with improved efficacy and safety profiles.

  • Material Science : The chemical modification of xylan to produce biopolymer ethers and esters showcases the versatility of employing specific functional groups for the development of materials with tailored properties. Similarly, the modification of cyclopropane derivatives could lead to new materials with specific functionalities for applications in biotechnology and nanotechnology (Petzold-Welcke et al., 2014).

Properties

IUPAC Name

methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXCTPDCGDIIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873372-30-6
Record name methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-(p-tolyl)cyclopropanecarboxylate (3 g, 15.77 mmol) in acetonitrile (42 mL), was added N-bromosuccinimide (2.807 g, 15.77 mmol) followed by benzoyl peroxide (0.164 g, 0.473 mmol). The reaction was stirred at 80° C. for 2 hours 40 minutes and then allowed to cool to room temperature. The reaction mixture was diluted with water and extracted with dichloromethane (×3). The combined organic extracts were washed with brine and dried (magnesium sulfate), filtered and concentrated under reduced pressure to afford a red oil. The crude material was purified by silica gel column chromatography eluting with 0-9% ethyl acetate in iso-hexane to afford the title compound (2.478 g, 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.807 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.164 g
Type
catalyst
Reaction Step Three
Yield
58%

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